NU-7107 -

NU-7107

Catalog Number: EVT-287937
CAS Number:
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU-7107 is a potent DNA-PK inhibitor with potential anticancer activity.
Synthesis Analysis

Synthetic Methods
The synthesis of NU-7107 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized using a multi-step synthetic route that includes:

  1. Formation of Intermediate Structures: Initial precursors are synthesized through standard organic reactions such as condensation and cyclization.
  2. Pyrimidoisoquinolinone Core Formation: The core structure is formed via cyclization reactions involving appropriate substrates, which may include amines and carbonyl compounds.
  3. Functional Group Modifications: Subsequent modifications involve introducing specific functional groups to enhance biological activity, such as methylation or alkylation reactions.

Technical parameters for synthesis often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity. For example, the use of polar aprotic solvents can facilitate the formation of intermediates while minimizing side reactions .

Molecular Structure Analysis

Structural Characteristics
NU-7107 has a complex molecular structure characterized by its pyrimidoisoquinolinone framework. The molecular formula is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of approximately 272.35 g/mol. The structure features:

  • Pyrimido Ring System: This bicyclic structure contributes to the compound's ability to interact with DNA-dependent protein kinase.
  • Isoquinolinone Moiety: This part of the molecule enhances its binding affinity and specificity towards target proteins.
  • Chiral Centers: NU-7107 contains chiral centers that may influence its pharmacokinetic properties and biological activity.

The three-dimensional conformation of NU-7107 is essential for its interaction with biological targets, and computational modeling or X-ray crystallography can provide insights into its spatial arrangement .

Chemical Reactions Analysis

Reactivity Profile
NU-7107 participates in various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic attacks on electrophilic centers in potential substrates.
  2. Hydrolysis Reactions: Under certain conditions, NU-7107 can undergo hydrolysis, leading to the release of active moieties that may exhibit different biological activities.
  3. Complexation with Metal Ions: The nitrogen-containing groups can coordinate with metal ions, which may be relevant for understanding its mechanism of action in biological systems.

These reactions are influenced by factors such as pH, temperature, and the presence of other reactants .

Mechanism of Action

Biological Activity
NU-7107 functions primarily as an inhibitor of DNA-dependent protein kinase. Its mechanism involves:

  • Binding to the Active Site: NU-7107 competes with ATP for binding to the active site of the enzyme, thereby inhibiting its activity.
  • Disruption of DNA Repair Pathways: By inhibiting DNA-dependent protein kinase, NU-7107 disrupts the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation and certain chemotherapeutic agents.

Preclinical studies have demonstrated that NU-7107 enhances the effects of radiotherapy in tumor models by impairing DNA repair mechanisms .

Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of NU-7107 are crucial for its application in pharmacology:

  • Solubility: NU-7107 exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but lower solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point and Boiling Point: Specific melting and boiling points are important for characterizing the compound's physical state during synthesis and application.

These properties influence formulation strategies for drug delivery systems aimed at enhancing therapeutic efficacy .

Applications

Scientific Applications
NU-7107 has several promising applications in scientific research and medicine:

  1. Cancer Therapy Enhancement: Its primary application lies in oncology, where it is used to enhance the efficacy of radiotherapy by inhibiting DNA repair mechanisms in cancer cells.
  2. Research Tool in Molecular Biology: Researchers utilize NU-7107 to study DNA repair pathways and their roles in cellular responses to damage.
  3. Potential Combination Therapies: Ongoing studies are exploring its use in combination with other chemotherapeutic agents to improve treatment outcomes for various cancers.

The versatility of NU-7107 makes it a valuable compound for both therapeutic applications and research into cellular mechanisms related to DNA damage response .

Mechanistic Foundations of NU-7107 in Targeted Cancer Therapy

DNA-PK Inhibition: Molecular Interactions and Signaling Pathway Disruption

NU-7107 (CAS 503465-21-2) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. DNA-PK comprises the Ku70/Ku80 heterodimer and the catalytic subunit DNA-PKcs. Upon DSB detection, Ku recruits DNA-PKcs, triggering autophosphorylation and recruitment of repair proteins [4] [9]. NU-7107 competitively binds to the ATP-binding pocket of DNA-PKcs, inhibiting its kinase activity. This disrupts the phosphorylation cascade, preventing DSB repair and leading to the accumulation of lethal DNA damage in cancer cells [6] [9].

Structurally, NU-7107 is a morpholino-chromenone derivative methylated at the C-2 and C-6 positions of the morpholine ring. This modification enhances metabolic stability compared to earlier analogs like NU7026. In vitro studies show NU-7107’s plasma clearance is four-fold slower than NU7026, attributed to reduced oxidative metabolism [6].

Table 1: Key Pharmacodynamic Properties of NU-7107

PropertyValue/OutcomeExperimental Context
Primary TargetDNA-PK catalytic subunitEnzyme inhibition assays
IC₅₀ for DNA-PK~0.23 µM (comparable to NU7026)Cell-free kinase assays
Selectivity vs. PI3K>50-fold higher selectivityKinase panel screening
Metabolic Stability4x slower clearance than NU7026Mouse pharmacokinetic studies

Comparative Efficacy Against PARP and ATM Kinase Inhibitors

NU-7107 exhibits distinct mechanistic advantages over PARP inhibitors (e.g., olaparib, rucaparib) and ATM kinase inhibitors:

  • PARP Inhibitors: Target single-strand break (SSB) repair via base excision repair (BER). PARPi induces "synthetic lethality" in HR-deficient (HRD) cancers (e.g., BRCA-mutated ovarian cancer) but shows limited efficacy in HR-proficient tumors [3] [10]. In contrast, NU-7107 disrupts NHEJ, a dominant DSB repair pathway in all cell cycle phases, potentially broadening applicability beyond HRD contexts [9].
  • ATM/ATR Inhibitors: ATM responds to DSBs by activating cell-cycle checkpoints. While ATM inhibitors sensitize cells to radiation, they do not directly inhibit DSB repair machinery like DNA-PK inhibitors. NU-7107’s specificity for DNA-PK (IC₅₀ >100 µM for ATM) minimizes off-target effects [6] [9].

Table 2: Comparative Mechanisms of DNA Repair-Targeted Agents

Agent ClassPrimary TargetRepair Pathway AffectedTherapeutic Context
NU-7107DNA-PKcsNHEJBroad-spectrum radiosensitizer
PARP InhibitorsPARP-1/2BER/HRBRCA-mutated ovarian cancer
ATM InhibitorsATMCheckpoint signalingRadiation sensitization

Synergistic Mechanisms with DNA-Damaging Chemotherapeutics

NU-7107 enhances the cytotoxicity of DSB-inducing agents through synergistic disruption of DNA repair:

  • Topoisomerase Inhibitors: Camptothecin traps topoisomerase I (Top1) on DNA, generating replication-associated DSBs. NU-7107 impedes repair of these breaks, escalating DNA-PK-dependent apoptosis. Studies show NU-7107 increases camptothecin-induced γH2AX foci (DSB markers) by 3-fold in quiescent cancer cells [5] [9].
  • Platinum Agents: Cisplatin causes intra-strand crosslinks repaired by nucleotide excision repair (NER). BRCA-wildtype ovarian cancers treated with NU-7107 and cisplatin show 60% greater cell death vs. monotherapy, as unrepaired cisplatin-induced DSBs accumulate [4] [7].
  • Radiation Therapy: Ionizing radiation (IR) generates DSBs repaired by NHEJ. NU-7107 radiosensitizes HR-proficient tumors by blocking DNA-PK-mediated repair, reducing surviving fractions by 70–90% at 10 µM [6] [9].

Table 3: Preclinical Synergy Models of NU-7107 Combinations

Combination AgentCancer ModelSynergistic EffectProposed Mechanism
CamptothecinQuiescent carcinoma3x increase in γH2AX foci; 90% cell deathNHEJ inhibition of Top1-DSB repair
CisplatinBRCA-WT ovarian60% increase in apoptosisImpaired crosslink-DSB resolution
Ionizing RadiationGlioblastoma70–90% reduction in cell survivalNHEJ blockade of IR-induced DSBs

Properties

Product Name

NU-7107

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+

InChI Key

WEXIWJYAPCUIPH-BETUJISGSA-N

SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Solubility

Soluble in DMSO, not in water

Synonyms

NU7107; NU 7107; NU-7107.

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.